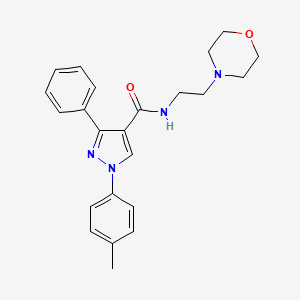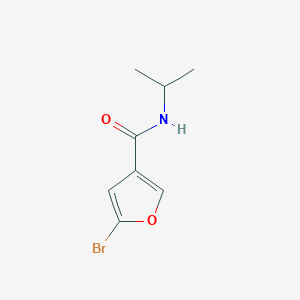![molecular formula C14H13ClN2O B7475536 N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475536.png)
N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide, also known as CCMI, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of pyridinecarboxamides and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has also been found to inhibit the activity of protein kinase C (PKC), a protein that regulates various cellular processes.
Biochemical and Physiological Effects:
N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in the body, which can help to prevent the development of various diseases. N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has also been found to have neuroprotective effects, which can help to prevent the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has several advantages for use in laboratory experiments. It is a relatively stable compound and can be easily synthesized using a variety of methods. N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has also been found to have low toxicity and can be used at relatively high concentrations without causing harm to cells or tissues. However, one limitation of using N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide. One area of research is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another area of research is to explore its potential applications in treating other diseases, such as diabetes and cardiovascular disease. Additionally, research could be conducted to optimize the synthesis method for N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide to improve its yield and purity.
Méthodes De Synthèse
N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzylamine with 3-pyridinecarboxylic acid followed by N-methylation using methyl iodide. Other methods include the reaction of 2-chlorobenzyl chloride with 3-pyridinecarboxamide followed by N-methylation using dimethylamine.
Applications De Recherche Scientifique
N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide has also been found to be effective in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-17(10-12-5-2-3-7-13(12)15)14(18)11-6-4-8-16-9-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZVQALGMASZRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1Cl)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7475454.png)
![N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide](/img/structure/B7475460.png)






![1,3-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475519.png)
![N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7475522.png)


![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)
![N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475557.png)